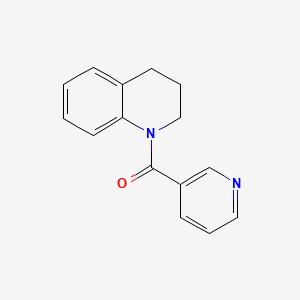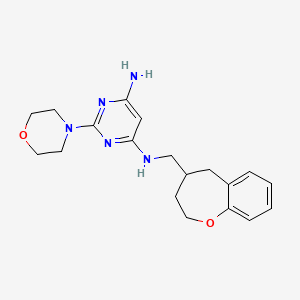![molecular formula C18H19N5 B5648797 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine](/img/structure/B5648797.png)
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as TRB or TRB-NH2 and is a potent inhibitor of the phosphodiesterase 5 (PDE5) enzyme.
Mecanismo De Acción
The mechanism of action of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is based on its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is responsible for the degradation of cGMP, which is a second messenger molecule that plays a critical role in vasodilation and smooth muscle relaxation. By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine are primarily related to its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. This leads to increased cGMP levels, which in turn leads to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine in lab experiments include its potent inhibitory activity against 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, its ability to increase cGMP levels, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine. One area of focus is the development of new and more potent inhibitors of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. Another area of focus is the potential therapeutic applications of this compound, including its use in the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. Additionally, research is needed to better understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromo-1-biphenyl with 4-aminotriazole to produce 4-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]amine. This intermediate compound is then reacted with piperazine to produce the final product, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine.
Aplicaciones Científicas De Investigación
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.
Propiedades
IUPAC Name |
1-[4-[3-(1,2,4-triazol-4-yl)phenyl]phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-2-16(12-18(3-1)23-13-20-21-14-23)15-4-6-17(7-5-15)22-10-8-19-9-11-22/h1-7,12-14,19H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMCMNJFXQCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)

![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)

![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)

![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)
![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)


![N'-[(3S*,4R*)-4-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5648781.png)


